molecular formula C9H6F4O B1301900 3'-Fluoro-5'-(trifluoromethyl)acetophenone CAS No. 202664-54-8

3'-Fluoro-5'-(trifluoromethyl)acetophenone

Cat. No. B1301900
M. Wt: 206.14 g/mol
InChI Key: BDIYAWLPLVWTJY-UHFFFAOYSA-N
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Description

The compound "3'-Fluoro-5'-(trifluoromethyl)acetophenone" is a fluorinated organic molecule that is part of a broader class of compounds known for their utility in various chemical syntheses and applications. The presence of fluorine atoms in the molecule is significant as they can greatly influence the physical, chemical, and biological properties of the compound. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and unique reactivity .

Synthesis Analysis

The synthesis of fluorinated compounds, such as "3'-Fluoro-5'-(trifluoromethyl)acetophenone," often involves the use of fluorinating agents or the introduction of fluorine-containing groups into the molecular structure. For instance, diethylaminosulfur trifluoride has been used for the fluorination of steroidal compounds, leading to the formation of various fluorinated derivatives . Another approach involves the use of nucleophilic aromatic substitution reactions to introduce fluorine atoms into aromatic systems, as seen in the synthesis of fluorinated benzophenones and related compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This bond strength contributes to the high stability of such compounds. X-ray diffraction analysis has been employed to determine the absolute configuration of fluorinated molecules, providing insights into their three-dimensional structure and stereochemistry .

Chemical Reactions Analysis

Fluorinated compounds participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of the fluorine atoms. For example, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been used to synthesize fluorinated dihydroindolizines, demonstrating the potential for dual C-F bond cleavage in a trifluoromethyl group . Additionally, the reactivity of fluorinated acetophenones with carboxylate anions has been explored, leading to fluorescence "turn-on" sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3'-Fluoro-5'-(trifluoromethyl)acetophenone" are influenced by the fluorine atoms in its structure. Fluorination can enhance photostability and improve spectroscopic properties, making such compounds valuable as fluorophores . The solubility, thermal stability, and mechanical properties of fluorinated compounds can also be significantly altered, as seen in the synthesis of fluorinated polyimides with excellent thermal and mechanical characteristics . The introduction of fluorine atoms can lead to compounds with high fluorescence quantum yields and tunable absorption and emission spectra, which are desirable traits for applications in sensing and imaging .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods : 3'-Fluoro-5'-(trifluoromethyl)acetophenone has been synthesized through various chemical methods. Electrophilic fluorination of trimethylsilyl enol ethers of acetophenones using specific fluorinating agents resulted in high to moderate yields of para-substituted α-fluoroacetophenones (Fuglseth et al., 2008). Another synthesis pathway involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection of the reaction products, which yielded 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones (Irgashev et al., 2009).

Chemical Reactivity : Hypervalent iodine-promoted α-fluorination of acetophenone derivatives has been explored, offering a method to selectively produce corresponding α-fluoroketone derivatives (Kitamura et al., 2014). Furthermore, electrochemical aromatic fluorination of acetophenone has been studied, providing insights into the selective formation of fluoroacetophenone isomers and other fluorinated products (Shainyan et al., 2003).

Biocatalytic and Polymer Applications

Biocatalytic Applications : Biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone has been investigated using specific microorganisms. Microbacterium oxydans C3 and Leifsonia xyli HS0904 have shown to asymmetrically reduce 3,5-bis(trifluoromethyl)acetophenone, producing chiral alcohols with high enantiomeric excess, demonstrating potential in pharmaceutical applications (Chao, 2013); (Wang et al., 2011).

Polymer Applications : Fluorinated aromatic diamine monomers, such as 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, have been synthesized using 3,5-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone. These monomers were used to produce fluorine-containing polyimides with excellent solubility, thermal stability, and mechanical properties (Yin et al., 2005).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIYAWLPLVWTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372119
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
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Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-5'-(trifluoromethyl)acetophenone

CAS RN

202664-54-8
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone
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Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Fluoro-5'-(trifluoromethyl)acetophenone
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